Bromoacetylaminoisophthalic acid
Description
Historical Background and Development
The development of bromoacetylaminoisophthalic acid emerged from the broader investigation of functionalized isophthalic acid derivatives during the mid-to-late twentieth century. The compound's synthesis represents an evolution in haloacetyl chemistry applied to aromatic dicarboxylic acid systems. Historical research into bromoacetyl compounds began with simpler systems, with bromoacetyl bromide serving as a fundamental reagent for introducing bromoacetyl functionality into various organic molecules. The systematic exploration of bromoacetyl derivatives of aromatic amino acids gained momentum as researchers recognized the potential for creating multifunctional molecules capable of participating in diverse chemical reactions.
The specific development of this compound systems can be traced to investigations aimed at creating functionalized ligands for coordination chemistry and materials science applications. Early synthetic approaches focused on the selective functionalization of aminoisophthalic acid precursors, utilizing the reactivity of amino groups toward acylating agents. These foundational studies established the synthetic protocols that enabled the preparation of this compound derivatives with high selectivity and yield.
The compound's importance grew significantly with the expansion of metal-organic framework chemistry, where this compound derivatives served as crucial linker molecules. Research demonstrated that the bromine functionality could be readily displaced by various nucleophiles, including azide groups, creating versatile intermediates for click chemistry applications. This synthetic flexibility positioned this compound as a key intermediate in the preparation of complex multifunctional molecules.
Nomenclature and Structural Classification
This compound exists in multiple structural isomers, with the most commonly referenced form being the 5-bromoacetylaminoisophthalic acid derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 1,3-benzenedicarboxylic acid, 5-((bromoacetyl)amino)-. Alternative nomenclature systems refer to the compound as 2-[acetyl(bromo)amino]benzene-1,3-dicarboxylic acid, reflecting the positional relationship between functional groups.
The molecular formula for this compound is C₁₀H₈BrNO₅, with a molecular weight of 302.08 atomic mass units. The structural framework consists of a benzene ring bearing two carboxylic acid groups in the meta positions (1,3-relationship), characteristic of isophthalic acid derivatives. The distinguishing feature is the presence of a bromoacetyl group attached to an amino substituent on the aromatic ring.
The compound's structural classification places it within several important chemical categories. As an aromatic dicarboxylic acid, it belongs to the isophthalic acid family, representing a substituted derivative of the parent 1,3-benzenedicarboxylic acid structure. The presence of the bromoacetyl functionality classifies it as a haloacetyl derivative, while the amino group incorporation makes it an aminoisophthalic acid analog. This multifunctional nature enables the compound to participate in diverse chemical reactions, including nucleophilic substitution, metal coordination, and condensation chemistry.
| Compound Designation | Chemical Abstract Service Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 54757-83-4 | C₁₀H₈BrNO₅ | 302.08 |
| 2-[acetyl(bromo)amino]benzene-1,3-dicarboxylic acid | 61389-10-4 | C₁₀H₈BrNO₅ | 302.08 |
Position in Organic Chemistry Literature
This compound occupies a specialized position within the organic chemistry literature, particularly in the context of multifunctional aromatic compound synthesis and coordination chemistry. The compound has gained recognition as a versatile synthetic intermediate, with research publications highlighting its utility in creating complex molecular architectures. The literature demonstrates the compound's significance in developing novel synthetic methodologies for functionalizing aromatic dicarboxylic acid systems.
Contemporary research has positioned this compound derivatives as important building blocks for glycoconjugate synthesis, where the bromoacetyl functionality serves as a reactive handle for installing various functional groups. Studies have shown that the bromine atom can be efficiently displaced by azide groups, creating azido-functionalized intermediates suitable for copper-catalyzed azide-alkyne cycloaddition reactions. This synthetic utility has made the compound valuable for constructing multivalent glycoconjugates with potential biological applications.
The compound's role in materials science literature has expanded significantly with the development of metal-organic framework chemistry. Research has demonstrated that this compound derivatives can function as modified ligands in coordination polymers, where the bromoacetyl group provides additional coordination sites or reactive functionality for post-synthetic modifications. The literature indicates that these modified ligands offer enhanced properties compared to simple isophthalic acid derivatives.
Pharmaceutical chemistry literature has also recognized this compound as a useful intermediate for synthesizing bioactive compounds. The compound's multifunctional nature enables the construction of molecules with multiple pharmacophoric elements, making it valuable for medicinal chemistry applications. Research has shown that derivatives of this compound can be incorporated into larger molecular frameworks designed to interact with biological targets.
Relationship to Other Isophthalic Acid Derivatives
This compound belongs to an extensive family of functionalized isophthalic acid derivatives, each offering unique reactivity patterns and applications. The parent compound, isophthalic acid, serves as the fundamental structural framework from which numerous derivatives have been developed. The relationship between this compound and other isophthalic acid derivatives illustrates the systematic approach to molecular modification in aromatic chemistry.
5-Aminoisophthalic acid represents the immediate precursor to this compound in synthetic sequences. This amino-substituted derivative, with Chemical Abstract Service number 99-31-0 and molecular formula C₈H₇NO₄, provides the reactive amino functionality necessary for bromoacetyl group introduction. The relationship between these compounds demonstrates the stepwise functionalization approach commonly employed in synthetic organic chemistry, where simple functional groups are systematically elaborated to create more complex structures.
5-Bromoisophthalic acid constitutes another important related compound, featuring bromine substitution directly on the aromatic ring rather than in an acetyl side chain. This compound, with Chemical Abstract Service number 23351-91-9 and molecular formula C₈H₅BrO₄, demonstrates alternative bromination patterns in isophthalic acid chemistry. The comparison between 5-bromoisophthalic acid and this compound illustrates different strategies for introducing halogen functionality into aromatic dicarboxylic acid systems.
2-Aminoisophthalic acid represents a positional isomer of 5-aminoisophthalic acid, with the amino group positioned ortho to one carboxylic acid group. This compound, with Chemical Abstract Service number 39622-79-2, demonstrates how positional changes in functional group placement can significantly alter chemical properties and reactivity patterns. The relationship between 2-aminoisophthalic acid and this compound highlights the importance of regiochemistry in determining compound properties.
| Compound Name | Chemical Abstract Service Number | Molecular Formula | Functional Groups | Relationship Type |
|---|---|---|---|---|
| Isophthalic acid | 121-91-5 | C₈H₆O₄ | Dicarboxylic acid | Parent compound |
| 5-Aminoisophthalic acid | 99-31-0 | C₈H₇NO₄ | Amino, dicarboxylic acid | Direct precursor |
| 5-Bromoisophthalic acid | 23351-91-9 | C₈H₅BrO₄ | Bromo, dicarboxylic acid | Halogenated analog |
| 2-Aminoisophthalic acid | 39622-79-2 | C₈H₇NO₄ | Amino, dicarboxylic acid | Positional isomer |
| This compound | 54757-83-4 | C₁₀H₈BrNO₅ | Bromoacetyl, amino, dicarboxylic acid | Target compound |
The synthetic pathways connecting these related compounds demonstrate the systematic approach to molecular elaboration in isophthalic acid chemistry. Research has shown that 5-aminoisophthalic acid can be efficiently converted to this compound through reaction with bromoacetyl bromide under appropriate conditions. This transformation represents a classic example of acylation chemistry applied to aromatic amino compounds, where the amino group nucleophilicity enables efficient reaction with acyl halides.
The relationship between this compound and chloroacetyl analogs further illustrates the systematic variation possible in haloacetyl chemistry. Compounds such as 5-[(chloroacetyl)amino]isophthalic acid demonstrate how halogen substitution patterns can be varied while maintaining the fundamental structural framework. These relationships enable chemists to select specific halogen atoms based on desired reactivity patterns and synthetic requirements.
Properties
CAS No. |
61389-10-4 |
|---|---|
Molecular Formula |
C10H8BrNO5 |
Molecular Weight |
302.08 g/mol |
IUPAC Name |
2-[acetyl(bromo)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8BrNO5/c1-5(13)12(11)8-6(9(14)15)3-2-4-7(8)10(16)17/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
MRLOPZJQNGXWMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=C(C=CC=C1C(=O)O)C(=O)O)Br |
Canonical SMILES |
CC(=O)N(C1=C(C=CC=C1C(=O)O)C(=O)O)Br |
Synonyms |
bromoacetylaminoisophthalic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares bromoacetylaminoisophthalic acid with structurally related compounds:
Reactivity and Stability
- This compound vs. Bromoacetic acid: The former’s bromoacetyl group is less volatile and more sterically hindered than bromoacetic acid’s simple -Br/-COOH structure, reducing its acute toxicity but limiting alkylation efficiency .
- Amino group influence: Unlike 5-aminoisophthalic acid, the additional bromoacetyl group in this compound may sterically hinder metal coordination, though it introduces sites for nucleophilic substitution reactions .
Toxicity and Handling
While bromoacetic acid is classified as corrosive and a severe irritant (with documented workplace exposure limits), this compound’s toxicity profile remains understudied. Its larger molecular size and reduced volatility likely lower inhalation risks compared to bromoacetic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bromoacetylaminoisophthalic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of acetylated precursors or coupling reactions with isophthalic acid derivatives. Key factors include:
- Catalyst selection : Use of palladium or copper catalysts for efficient bromine incorporation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm bromine substitution patterns and acetyl group integration (e.g., δ ~2.5 ppm for CH₃CO) .
- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragments .
Q. What analytical methods ensure purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8 min .
- Elemental analysis : Verify C, H, Br, and N content within ±0.3% of theoretical values .
- Melting point : Compare observed mp (e.g., 160–163°C) to literature data to detect impurities .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetyl group .
- Long-term stability : Conduct accelerated aging tests (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and SciFinder, adjusting for variables like assay type (e.g., IC₅₀ vs. EC₅₀) .
- Validation experiments : Reproduce conflicting studies under standardized conditions (pH 7.4, 37°C) .
- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, cell line variability) .
Q. What computational strategies are employed to model this compound's interactions in drug design?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors); validate with free-energy calculations (MM-GBSA) .
- QSAR : Develop models using descriptors like logP and polar surface area to predict bioactivity .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivative synthesis : Systematically modify substituents (e.g., replacing bromine with iodine) and assess purity via HPLC .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based kinetics) across derivatives .
- Data correlation : Use principal component analysis (PCA) to link structural features (e.g., electronegativity) to activity .
Q. What experimental controls are essential when assessing this compound's cytotoxicity?
- Methodological Answer :
- Positive controls : Use cisplatin or doxorubicin to benchmark activity .
- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent-induced toxicity .
- Replicate experiments : Perform triplicate assays with independent cell passages to ensure reproducibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardize protocols : Measure solubility in PBS (pH 7.4) and DMSO using shake-flask method at 25°C .
- Inter-lab validation : Collaborate with multiple labs to compare results, ensuring consistent instrumentation (e.g., UV-Vis spectrophotometry) .
- Purity verification : Cross-check samples via elemental analysis to exclude impurities affecting solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
